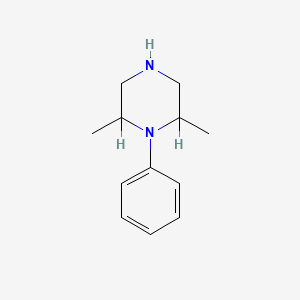

2,6-Dimethyl-1-phenylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-8-13-9-11(2)14(10)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVSHMWHWIPYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007053 | |

| Record name | 2,6-Dimethyl-1-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86712-51-8 | |

| Record name | Piperazine, 2,6-dimethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086712518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-1-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,6 Dimethyl 1 Phenylpiperazine

Established Synthetic Pathways for 2,6-Dimethyl-1-phenylpiperazine Core Structure

The construction of the this compound core relies on established chemical principles, primarily involving the formation of carbon-nitrogen bonds to assemble and functionalize the heterocyclic ring.

Multi-step Reaction Sequences for Direct Synthesis

The direct synthesis of this compound typically involves the arylation of the 2,6-dimethylpiperazine (B42777) precursor. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation. This method involves the palladium-catalyzed coupling of an aryl halide or triflate (e.g., bromobenzene) with the secondary amine (2,6-dimethylpiperazine).

Another established, though older, method involves the reaction of an aryllithium compound with a piperazine (B1678402). In this approach, an organolithium reagent like phenyllithium (B1222949) is reacted with an excess of 2,6-dimethylpiperazine. The reaction proceeds via nucleophilic attack of the organometallic reagent.

A common precursor, cis-2,6-dimethylpiperazine (B139716), can be synthesized by the reaction of a diisopropanolamine (B56660) mixture with ammonia (B1221849) and hydrogen in the presence of a hydrogenation catalyst, such as one containing nickel, copper, and cobalt. google.com

Table 1: Representative Conditions for N-Arylation of Piperazines

| Method | Arylating Agent | Amine | Catalyst/Reagent | Base | Solvent | Temperature |

| Buchwald-Hartwig | Aryl Chlorides | Piperazine | Ni(II) Complex | KOtBu | 1,4-Dioxane | 90 °C |

| Nucleophilic Arylation | Halobenzene | Piperazine | Aryllithium | - | Ether | 10-35 °C |

This table presents generalized conditions based on syntheses of related phenylpiperazines. chemicalbook.commdpi.com

Proton Transfer Compound Syntheses Employing 2,6-Dimethylpiperazine Precursors

The use of proton transfer compounds is a strategic approach to control reactivity and selectivity in the synthesis of piperazine derivatives. Since 2,6-dimethylpiperazine is a symmetrical diamine, direct alkylation or acylation can lead to mixtures of mono- and di-substituted products. By converting the piperazine into a salt, such as a monohydrochloride, one of the nitrogen atoms is protonated and deactivated, promoting selective reaction at the other nitrogen.

A relevant example is the preparation of N-(2,6-dimethylphenyl)-2-(1-piperazine)acetamide, an important intermediate. In this synthesis, piperazine dihydrochloride (B599025) is reacted with anhydrous piperazine in absolute ethanol (B145695). google.com This in-situ proton transfer reaction generates piperazine monohydrochloride, which can then react with 2-chloro-N-(2,6-xylyl)acetamide in a controlled manner to yield the desired mono-acylated product. google.com This strategy prevents the formation of the undesired bis-acylated byproduct. The unreacted piperazine monohydrochloride can be converted back to the dihydrochloride salt by acidification and recovered. google.com

Derivatization Strategies and Analog Development based on the Piperazine Scaffold

The this compound core is a versatile starting point for creating a diverse range of analogs with potential applications in various fields of chemical research.

Design and Synthesis of Novel 1-Phenyl-piperazine-2,6-diones

Piperazine-2,6-diones are an important class of heterocyclic compounds. A facile synthetic route to novel 1-phenyl-piperazine-2,6-diones has been developed. mdpi.com This multi-step process begins with the preparation of a 2-bromo-N-phenylacetamide intermediate from an aniline (B41778) and bromoacetyl bromide. mdpi.com This intermediate is then reacted with a methyl N-substituted iminomonoacetate to form an ester. mdpi.com The ester is subsequently hydrolyzed to the corresponding carboxylic acid. The final step is the cyclization of this acid by refluxing in acetic anhydride (B1165640) with sodium acetate (B1210297) as a catalyst to yield the target 1-phenyl-piperazine-2,6-dione. mdpi.com This methodology allows for the parallel synthesis of a library of analogues. mdpi.com

Preparation of N-(2,6-Dimethylphenyl)-1-piperazineacetamide Analogues and Metabolites

N-(2,6-Dimethylphenyl)-1-piperazineacetamide and its analogues are significant compounds, often studied as intermediates in the synthesis of more complex molecules. A common synthetic route involves the reaction of piperazine with N-chloroacetyl-2,6-xylidine. google.com To control selectivity and avoid the formation of bis-substituted products, the reaction can be carried out using piperazine monohydrochloride, as previously described. google.com

The synthesis typically proceeds by reacting piperazine monohydrochloride with 2-chloro-N-(2,6-xylyl)acetamide in a solvent like absolute ethanol under reflux conditions. google.com After the reaction is complete, the workup involves pH adjustments and extraction to isolate the final product. google.com The crude product can then be purified by recrystallization from a suitable solvent such as toluene. google.com

Further derivatization can be achieved. For instance, the synthesis of N¹-(2,6-dimethylphenyl)-1,2-piperazinediacetamide has been reported, starting from N¹-(2,6-dimethylphenyl)-4-(phenylmethyl)-1,2-piperazinediacetamide and performing a hydrogenation reaction using a palladium-on-charcoal catalyst to remove the benzyl (B1604629) protecting group. prepchem.com

Formation of Metal Complexes with Piperazine-Based Ligands

The nitrogen atoms within the piperazine ring, including those in derivatives like this compound, provide excellent coordination sites for metal ions, making them valuable ligands in coordination chemistry. nih.gov The synthesis of metal complexes with piperazine-based ligands often involves the reaction of a suitable metal salt with the piperazine derivative in an appropriate solvent.

For instance, copper(II) complexes with tetradentate piperazine-based ligands have been synthesized and characterized. mdpi.com These five-coordinate Cu(II) complexes, with the general formula [Cu(Ln)X]ClO4/PF6, are formed by reacting piperazine ligands bearing two pyridyl arms with copper salts. mdpi.com The synthesis is typically carried out by refluxing a mixture of the piperazine derivative and the appropriate metal salt in a solvent like acetonitrile. mdpi.com Similarly, Co(III), Ni(II), Cu(II), and Zn(II) carbodithioate complexes based on piperazine have been prepared by reacting the ligand with the corresponding metal salts. acs.org The coordination environment around the metal center in these complexes is often a distorted square planar or octahedral geometry. acs.org

The resulting metal complexes can exhibit a range of geometries and coordination numbers, influenced by the nature of the metal ion, the substituents on the piperazine ligand, and the reaction conditions. These complexes are of interest not only for their structural diversity but also for their potential applications in areas such as catalysis and materials science. nih.gov

Table 1: Examples of Metal Complexes with Piperazine-Based Ligands

| Metal Ion | Ligand Type | Complex Formula | Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Tetradentate Piperazine-Pyridyl | [Cu(Ln)Cl]PF6 | Square Pyramidal | mdpi.com |

| Co(III) | Carbodithioate | [Co(ecpcdt)3] | Octahedral | acs.org |

| Ni(II) | Carbodithioate | [Ni(ecpcdt)2] | Distorted Square Planar | acs.org |

Development of Pyrrolo[3,4-c]pyrrole (B14788784) Derivatives Incorporating Piperazine Moieties

The pyrrolo[3,4-c]pyrrole core is a significant scaffold in the design of functional organic materials. The incorporation of piperazine moieties, such as this compound, into this framework can lead to novel derivatives with tailored electronic and photophysical properties.

The synthesis of these derivatives often involves a one-pot, three-component condensation reaction. This typically includes a pyrrolo[3,4-c]pyrrole scaffold, a secondary amine like this compound, and an excess of formaldehyde (B43269) solution in a suitable solvent like ethanol. nih.gov This approach allows for the efficient construction of complex molecules with good yields. nih.gov The resulting N-substituted 3,4-pyrroledicarboximides can exhibit interesting biological activities, and their structures can be finely tuned by varying the piperazine substituent. nih.gov

Synthesis of Phenylpiperazine 5,5-Dimethylhydantoin (B190458) Derivatives

Phenylpiperazine 5,5-dimethylhydantoin derivatives represent a class of compounds that have been investigated for their biological activities. mdpi.comresearchgate.net The synthesis of these molecules is typically a multi-step process.

A general route involves the N-alkylation of 5,5-dimethylhydantoin, followed by the introduction of the phenylpiperazine moiety. mdpi.com The initial step is the N3-alkylation of 5,5-dimethylhydantoin with a benzyl chloride derivative to yield a 3-benzyl-5,5-dimethylimidazolidine-2,4-dione intermediate. mdpi.com This is followed by N1-alkylation. The final step involves the N-alkylation with a 1-phenylpiperazine (B188723) derivative, often in the presence of a base like potassium carbonate in a solvent such as acetone, to afford the target phenylpiperazine 5,5-dimethylhydantoin derivatives. mdpi.com

Elaboration of Thieno[2,3-b]pyridine (B153569) Derivatives with Phenylpiperazine Substitutions

Thieno[2,3-b]pyridine derivatives are another important class of heterocyclic compounds. The introduction of a phenylpiperazine substituent can significantly influence their chemical and biological properties. tandfonline.com

The synthesis of these derivatives can be achieved by reacting a suitable thieno[2,3-b]pyridine precursor with a phenylpiperazine derivative. For example, (3-amino-thieno[2,3-b]pyridin-2-yl)(4-substituted phenylpiperazin-1-yl)methanones can be synthesized by reacting 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-chloro-1-(4-substituted phenylpiperazin-1-yl)ethanones in the presence of sodium ethoxide. tandfonline.com This synthetic strategy allows for the creation of a library of thieno[2,3-b]pyridine derivatives with diverse phenylpiperazine substitutions. tandfonline.com

Creation of 1,2-Benzothiazine Derivatives Featuring Phenylpiperazine Groups

1,2-Benzothiazine derivatives are known for their diverse biological activities. nih.gov The incorporation of phenylpiperazine groups into the 1,2-benzothiazine scaffold can lead to new compounds with potentially enhanced or novel properties.

A common synthetic route to these derivatives starts from readily available chalcones. nih.gov The chalcones are first chlorosulfonated and then brominated to form dibromo intermediates. These intermediates are then reacted with various amines, including phenylpiperazine derivatives, to generate a library of 1,2-benzothiazines. nih.gov This modular approach allows for the systematic exploration of the structure-activity relationships of these compounds.

Design and Synthesis of Purine-Piperazine Hybrid Compounds

Purine-piperazine hybrids are a class of molecules that have shown promise in medicinal chemistry. nih.govnih.gov The synthesis of these compounds often involves the coupling of a purine (B94841) scaffold with a piperazine derivative.

One approach involves the nucleophilic aromatic substitution reaction of a halogenated purine, such as 6-chloropurine, with a substituted piperazine. nih.gov For example, 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives can be prepared by reacting 6-chloro-9-cyclopentylpurine with the appropriate piperazine in the presence of a base like triethylamine (B128534) in ethanol. nih.gov Another strategy involves synthesizing an advanced purine intermediate containing a piperazine moiety, which is then coupled with various carboxylic acid chlorides or isocyanates to generate a diverse library of purine-piperazine hybrids. nih.gov

Development of Methacrylic Polymers Containing Phenylpiperazine Chromophores

Methacrylic polymers incorporating phenylpiperazine chromophores are of interest for their potential applications in optoelectronic devices. nih.govacs.orgacs.org The properties of these polymers can be tuned by modifying the structure of the phenylpiperazine side chain and its distance from the polymer backbone.

The synthesis of these polymers typically begins with the preparation of a methacrylic monomer containing the phenylpiperazine chromophore. This can be achieved by reacting a phenylpiperazinyl alcohol with methacryloyl chloride in the presence of a base like triethylamine. nih.govacs.org The resulting monomer is then polymerized, often via free radical polymerization using an initiator like 2,2'-azobisisobutyronitrile (AIBN), to yield the final polymer. nih.govacs.org Copolymers can also be synthesized by reacting the phenylpiperazine-containing monomer with other methacrylic monomers, such as methyl methacrylate (B99206) (MMA). nih.govacs.org

Table 2: Properties of Methacrylic Polymers with 1-(4-nitrophenyl)piperazine (B103982) Side Chains

| Polymer | Tg (°C) | Mw (kDa) | Mw/Mn | Yield (%) | Optical Energy Band Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| OK1 | 109 | 33 | 1.6 | 70 | 2.73 - 2.81 | nih.govacs.org |

| OK2 | 148 | 32 | 1.7 | 65 | 2.73 - 2.81 | nih.govacs.org |

Advanced Structural Characterization and Spectroscopic Investigations of 2,6 Dimethyl 1 Phenylpiperazine and Its Analogues

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides deep insights into the molecular structure and bonding of 2,6-dimethyl-1-phenylpiperazine. By analyzing the vibrational modes, a comprehensive understanding of its structural characteristics can be achieved.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify functional groups and elucidate the molecular structure of a compound. The FT-IR spectrum of 1-phenylpiperazine (B188723), a parent compound to this compound, has been extensively studied. nih.gov For instance, new metal halide complexes of 1-phenylpiperazine have been synthesized and their FT-IR spectra reported, providing valuable comparative data. nih.gov

In studies of related piperazine (B1678402) derivatives, FT-IR spectroscopy has been crucial for structural confirmation. For example, in the synthesis of new 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, FT-IR was used alongside other spectral data to confirm the structures of the synthesized compounds. researchgate.net Similarly, the investigation of 1-(4-chlorophenyl) piperazine utilized FT-IR spectroscopy in conjunction with theoretical calculations to analyze its vibrational spectra. dergipark.org.tr The N-H stretching vibrations in various piperazine derivatives are typically observed in the range of 3250-3500 cm⁻¹. dergipark.org.tr Aromatic C-H stretching bands generally appear as weak bands in the IR spectrum due to a decrease in the dipole moment. dergipark.org.tr

The analysis of poly(2,6-dimethyl-1,4-phenylene)oxide films also employs FT-IR to characterize the material, indicating the broad applicability of this technique in studying related structural motifs. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 1-phenylpiperazine, FT-Raman spectra have been reported for its metal halide complexes, offering a more complete vibrational picture. nih.gov

Surface-enhanced Raman spectroscopy (SERS), a highly sensitive variant of Raman spectroscopy, has been effectively used for the qualitative analysis of synthetic piperazines. bu.edu This technique enhances the Raman scattering signal, allowing for the detailed study of the chemical structure of these molecules. bu.edu In the case of 1-(4-chlorophenyl) piperazine, FT-Raman spectroscopy, combined with DFT calculations, has been instrumental in assigning vibrational modes. dergipark.org.tr For instance, C-H stretching vibrations of the piperazine ring were observed in the Raman spectrum at 2954, 2889, and 2831 cm⁻¹. dergipark.org.tr The study of piperazine itself using Raman spectroscopy has revealed the predominance of the eq-eq conformation in the solid state. researchgate.net

Detailed Vibrational Assignments and Potential Energy Distribution (PED) Analysis

A detailed understanding of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a particular normal mode. For metal halide complexes of 1-phenylpiperazine, reliable vibrational assignments based on PED have been calculated. nih.gov

The VEDA (Vibrational Energy Distribution Analysis) program is a common tool for performing PED analysis from theoretical vibrational spectra calculated using quantum chemistry programs like Gaussian. nih.govjetir.orgresearchgate.net This analysis is crucial for accurately assigning vibrational frequencies. nih.govresearchgate.net For example, in the study of 1-(4-chlorophenyl) piperazine, vibrational modes were assigned based on TED (Total Energy Distribution) using the SQM program. dergipark.org.tr Such analyses have shown that C-H stretching modes in piperazine derivatives are often pure modes with high TED values. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Identification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The complete assignment of ¹H NMR chemical shifts for various phenylpiperazine derivatives has been achieved using 1D and 2D NMR techniques. nih.govresearchgate.net

For the parent compound, 1-phenylpiperazine, the ¹H NMR spectrum has been reported. nih.gov In one study, the ¹H NMR spectrum of 1-phenylpiperazine in CDCl₃ showed signals at approximately δ 7.24 (m, 2H, Ar-H), 6.92 (t, 2H, Ar-H), 6.84 (d, 1H, Ar-H), 3.16 (t, 4H, piperazine-H), and 3.06 (t, 4H, piperazine-H). Specific assignments for 1-phenylpiperazine have been detailed, with aromatic protons appearing at δ 7.237, 6.889, and 6.834, and piperazine protons at δ 3.072 and 2.949. chemicalbook.com

In the analysis of N-acyl-functionalized piperazines, ¹H NMR revealed the presence of four independent signals for the N-CH₂ groups, indicating complex conformational behavior in solution. rsc.org For 2,6-dimethylpiperazine (B42777), the proton signals of the methyl groups and the piperazine ring protons are key identifiers in its ¹H NMR spectrum. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Complete assignments of ¹³C NMR chemical shifts for several phenylpiperazine derivatives have been accomplished through 1D and 2D NMR experiments. nih.govresearchgate.net

The ¹³C NMR spectrum of 1-phenylpiperazine has been experimentally determined and calculated using theoretical methods. nih.gov The carbon signals for 1-phenylpiperazine typically appear in the aromatic region (around 151, 129, 120, and 116 ppm) and the aliphatic region (around 50 and 49 ppm for the piperazine ring carbons). nih.gov

For substituted piperazines, such as 1-(4-chlorophenyl) piperazine, ¹³C NMR spectra have been analyzed in detail, with theoretical calculations aiding in the assignment of chemical shifts. dergipark.org.tr In the study of N-acyl-functionalized piperazines, broad signals for the N-CH₂ carbons in the ¹³C NMR spectra were indicative of rotational isomers. rsc.org The ¹³C NMR spectrum of 2,6-dimethylpiperazine shows distinct signals for the methyl carbons and the carbons of the piperazine ring. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for 1-Phenylpiperazine Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Piperazine Protons (ppm) | Reference |

| 1-Phenylpiperazine | CDCl₃ | 7.237, 6.889, 6.834 | 3.072, 2.949 | chemicalbook.com |

| 1-(4-Bromophenyl)piperazine derivative | DMSO-d₆ | 6.90-7.67 | 2.95-2.97, 3.15-3.17 | mdpi.com |

Interactive Data Table: ¹³C NMR Chemical Shifts for 1-Phenylpiperazine Derivatives

| Compound | Solvent | Aromatic Carbons (ppm) | Piperazine Carbons (ppm) | Reference |

| 1-Phenylpiperazine | - | ~151, 129, 120, 116 | ~50, 49 | nih.gov |

| 1-(4-Bromophenyl)piperazine derivative | DMSO-d₆ | 110.56-161.33 | 48.46, 50.14 | mdpi.com |

| N'-(Furan-2-ylmethylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide | DMSO-d₆ | 112.51-170.09 | 46.48, 52.68, 60.58 | lew.ro |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HETCOR, INADEQUATE)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed molecular structure, including connectivity and spatial relationships. nih.gov Techniques such as COSY, NOESY, and HETCOR provide insights that are not achievable with 1D NMR alone. nih.govresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a ¹H-¹H COSY spectrum would be expected to show correlations between the methyl protons (2-CH₃ and 6-CH₃) and the methine protons at the C2 and C6 positions. It would also reveal couplings between the geminal and vicinal protons on the C3 and C5 methylene (B1212753) groups of the piperazine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry and conformation. nih.gov For this compound, NOESY is essential to distinguish between cis and trans isomers by observing correlations between the two methyl groups and with other protons on the piperazine ring. It would also show correlations between the piperazine ring protons and the ortho-protons of the N-phenyl group, helping to define the phenyl ring's orientation relative to the piperazine ring.

Heteronuclear Correlation (HETCOR): This category includes experiments like Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations over two to three bonds. nih.gov These experiments are fundamental for assigning the ¹³C spectrum. For the target molecule, HSQC would link the methyl protons to the methyl carbons and the piperazine ring protons to their respective ring carbons. HMBC would further connect the phenyl protons to the piperazine carbon C2/C6 and vice-versa, confirming the N-phenyl substitution pattern.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): While more technically demanding, this experiment reveals direct ¹³C-¹³C correlations, providing an unambiguous map of the carbon skeleton. researchgate.net

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei (Expected) | Information Gained |

| COSY | H2/H6 ↔ H3/H5; H3 ↔ H5; H2/H6 ↔ 2/6-CH₃ | Proton-proton coupling network within the piperazine ring. |

| NOESY | 2-CH₃ ↔ 6-CH₃ (for cis); Phenyl H ↔ Piperazine H | Stereochemistry (cis vs. trans); Conformational preferences. |

| HETCOR (HSQC) | H2/H6 ↔ C2/C6; H3/H5 ↔ C3/C5; Phenyl H ↔ Phenyl C | Direct one-bond proton-carbon connectivity. |

| HETCOR (HMBC) | Phenyl H ↔ C2/C6; 2/6-CH₃ ↔ C2/C6; H2/H6 ↔ C-phenyl | Multi-bond connectivity, confirming the link between the rings. |

Comparative Analysis of Experimental and Theoretically Calculated Chemical Shifts (e.g., GIAO Method)

The combination of experimental NMR data with quantum chemical calculations provides a powerful method for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical NMR chemical shifts. nih.gov Studies on the parent compound, 1-phenylpiperazine, have demonstrated that theoretical shifts calculated using Density Functional Theory (DFT) with the B3LYP functional show excellent correlation with experimental values. nih.govresearchgate.net

This comparative approach is invaluable for assigning complex spectra and understanding substituent effects. In this compound, the two electron-donating methyl groups at the C2 and C6 positions are expected to cause predictable changes in the chemical shifts compared to 1-phenylpiperazine. The shielding effect of the methyl groups would likely cause an upfield shift (lower ppm) for the C2/C6 carbons and the attached H2/H6 protons. The GIAO method can precisely model these influences, aiding in the definitive assignment of the NMR spectra. scielo.br

Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts for 1-Phenylpiperazine and Predicted Effects for this compound

| Carbon Atom | 1-Phenylpiperazine (Experimental δ, ppm) nih.gov | This compound (Predicted Shift) | Rationale for Prediction |

| C2 / C6 | 49.8 | Upfield Shift (< 49.8 ppm) | Shielding effect from attached methyl groups. |

| C3 / C5 | 50.4 | Minor Shift | Less direct influence from methyl groups. |

| Phenyl C (ipso) | 151.4 | Minor Shift | Substitution is on the piperazine ring. |

| Phenyl C (ortho) | 116.1 | Minor Shift | Substitution is on the piperazine ring. |

| Phenyl C (meta) | 129.1 | Minor Shift | Substitution is on the piperazine ring. |

| Phenyl C (para) | 119.6 | Minor Shift | Substitution is on the piperazine ring. |

| Methyl C | N/A | ~15-25 ppm | Typical range for methyl groups in this environment. |

Mass Spectrometry (MS) Characterization

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound (C₁₂H₁₈N₂), the molecular weight is 190.28 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺• would be observed at an m/z of 190.

The fragmentation of N-phenylpiperazines is well-characterized and typically involves cleavages within the piperazine ring. researchgate.netnih.gov The presence of an odd number of nitrogen atoms means the molecular ion will have an even m/z value, consistent with the nitrogen rule. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound are expected to include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the C2 or C6 position to form a stable iminium ion at m/z 175 (M-15). This is often a prominent peak.

Ring Cleavage: Fragmentation of the piperazine ring can lead to the loss of ethyleneamine fragments. A characteristic cleavage for phenylpiperazines is the formation of the phenyl-containing fragment [C₆H₅N(CH₂)₂]⁺ at m/z 120.

Formation of Phenyl Cation: Loss of the entire dimethylpiperazine moiety can lead to the formation of a phenyl cation [C₆H₅]⁺ at m/z 77.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 190 | [C₁₂H₁₈N₂]⁺• | Molecular Ion (M⁺•) |

| 175 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

| 120 | [C₈H₁₀N]⁺ | Cleavage of the piperazine ring |

| 105 | [C₇H₇N]⁺ | Further fragmentation of m/z 120 |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and conformational details. nih.gov It is also the primary method for analyzing how molecules pack together in a crystal lattice.

Single Crystal X-ray Diffraction (XRD) Determination of Molecular and Crystal Structures

Although a specific crystal structure of this compound is not found in open literature, extensive crystallographic data exists for its analogues, particularly salts of 1-phenylpiperazine. nih.gov A single crystal XRD study of this compound would determine the exact spatial arrangement of all atoms. This would confirm the connectivity and provide precise geometric parameters, such as the C-N and C-C bond lengths within the piperazine ring, the C-N bond connecting the two rings, and the planarity of the phenyl group.

Analysis of Supramolecular Architectures and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The way molecules arrange in a crystal is governed by a variety of non-covalent intermolecular interactions. rsc.org In the crystal structure of this compound free base, the packing would be dominated by van der Waals forces. Weak C-H···π interactions, where a C-H bond from the piperazine or methyl groups interacts with the electron cloud of a neighboring phenyl ring, are also possible. nih.gov

If the compound is crystallized as a salt (e.g., hydrochloride), strong hydrogen bonds between the protonated piperazine nitrogen (N-H⁺) and the counter-ion (e.g., Cl⁻) would become the dominant structure-directing interactions. These strong bonds often lead to well-defined supramolecular motifs like chains or sheets. nih.gov Aromatic π-π stacking, involving the parallel arrangement of phenyl rings from adjacent molecules, is another common interaction that helps stabilize crystal packing in aromatic compounds. researchgate.netnih.gov

Conformational Analysis of the Piperazine Ring (e.g., Chair Conformation, Diprotonated Forms)

The six-membered piperazine ring, like cyclohexane, is not planar and typically adopts a stable chair conformation to minimize angular and torsional strain. rsc.org This has been confirmed in numerous crystal structures of 1-phenylpiperazine derivatives. nih.gov

For this compound, the conformational analysis is more complex due to the presence of three substituents on the piperazine ring.

Chair Conformation: The piperazine ring will adopt a chair conformation.

Substituent Positions: To minimize steric hindrance, bulky substituents preferentially occupy equatorial positions. The N-phenyl group is expected to be in an equatorial position. For the trans-isomer, both methyl groups can occupy equatorial positions, leading to a relatively stable conformation. For the cis-isomer, one methyl group must be axial while the other is equatorial, resulting in higher steric strain.

Diprotonated Forms: In acidic conditions, both nitrogen atoms of the piperazine ring can be protonated. Even in these diprotonated forms, the chair conformation is generally maintained, as it remains the most energetically favorable arrangement.

Advanced Computational and Theoretical Investigations of 2,6 Dimethyl 1 Phenylpiperazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. It is frequently employed to predict molecular properties with a high degree of accuracy.

The initial step in the computational analysis of 2,6-dimethyl-1-phenylpiperazine involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. epa.gov The optimization calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related heterocyclic compounds, theoretical calculations have shown excellent correlation with experimental data, with correlation coefficients for bond lengths and angles often exceeding 0.9. libretexts.org

Energetic properties such as the total energy, enthalpy, and Gibbs free energy of the optimized structure can also be calculated. These values are fundamental for determining the molecule's thermodynamic stability.

Table 1: Example of Optimized Geometrical Parameters for a Substituted Piperazine (B1678402) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.45 | ||

| C-C (phenyl) | 1.39 | ||

| N-C-C | 110.5 | ||

| C-N-C | 112.0 | ||

| Phenyl-N-C-C | 45.0 |

Note: This table is illustrative and shows the type of data obtained from geometry optimization. Specific values for this compound would require a dedicated computational study.

Once the molecular geometry is optimized, the vibrational frequencies of this compound can be calculated. These frequencies correspond to the various modes of vibration of the atoms within the molecule, such as stretching, bending, and rocking motions. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to validate the accuracy of the computational model. epa.govnih.gov

For example, studies on similar molecules like 2,6-dimethyl-4-nitrophenol (B181267) have shown that scaled vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method align well with experimental observations. epa.govresearchgate.net The assignments of these vibrational modes provide a detailed understanding of the molecule's dynamics. For instance, C-H stretching vibrations in methyl groups are typically observed in the 2870-2980 cm⁻¹ range. researchgate.net

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. libretexts.org

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating potential for significant intramolecular charge transfer. libretexts.orgnih.gov The energies of these orbitals and the resulting energy gap are calculated using DFT methods, often in conjunction with Time-Dependent DFT (TD-DFT) for analyzing electronic transitions. orientjchem.orgscirp.org

Table 2: Example of Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Energy (eV) |

| E(HOMO) | -5.8 |

| E(LUMO) | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: This table is illustrative. The specific values for this compound would need to be determined through dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. libretexts.orguni-muenchen.de It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for predicting its interaction with other chemical species. uni-muenchen.de The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the nitrogen atoms of the piperazine ring are expected to be regions of high negative potential, making them likely sites for protonation or interaction with electrophiles.

Quantum Chemical Descriptors and Reactivity Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule, providing insights into its stability and bonding interactions. researchgate.net NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions)

In the computational analysis of this compound, Density Functional Theory (DFT) serves as a powerful tool for elucidating its electronic structure and chemical reactivity. Global and local reactivity descriptors, derived from conceptual DFT, are crucial for predicting the molecule's behavior in chemical reactions. These descriptors include electronegativity, chemical hardness, and the Fukui function, which helps to identify the most reactive sites within the molecule.

The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. wikipedia.org It is instrumental in pinpointing the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. wikipedia.orgresearchgate.net By calculating the condensed Fukui functions for each atom in this compound, one can predict its reactive centers.

There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (electron acceptance).

ƒ-(r) for electrophilic attack (electron donation).

ƒ0(r) for radical attack.

For instance, in studies of related piperazine derivatives, DFT calculations have been used to characterize the reactivity profile by identifying the most reactive sites for each compound. tandfonline.com The site with the highest value of ƒ+(r) is the most likely to be attacked by a nucleophile, while the site with the highest ƒ-(r) value is the preferred target for an electrophile. researchgate.net This analysis provides a theoretical foundation for understanding the molecule's interaction with other chemical species and guiding the synthesis of new derivatives with desired reactivity. tandfonline.comijariie.com

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules like this compound is a significant area of computational research, driven by their potential in optoelectronic and photonic technologies. nih.govdoi.org Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are employed to predict the NLO response of a molecule by calculating its polarizability (α) and first and second hyperpolarizabilities (β and γ, respectively). nih.govfrontiersin.org

The NLO properties of organic compounds are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. doi.org In the case of this compound, the phenyl group and the piperazine nitrogen atoms can act as components of a donor-acceptor system. The efficiency of this charge transfer, and thus the magnitude of the NLO response, can be tuned by modifying the molecular structure. nih.gov

Computational studies on related organic derivatives have shown that:

The introduction of strong electron-donating or electron-withdrawing groups can significantly enhance hyperpolarizability values. doi.orgnih.gov

Elongating the π-conjugation path within the molecule can lead to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which generally enhances NLO characteristics. doi.org

The calculated hyperpolarizability values help in screening and designing novel materials with superior NLO performance for modern applications before undertaking complex and costly synthesis. nih.gov

While specific NLO data for this compound is not detailed in the reviewed literature, the established computational frameworks provide a clear path for its theoretical investigation. nih.govfrontiersin.org

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. jussieu.frchemrxiv.orguss.cl This method is based on the electron density (ρ) and its first derivative, the density gradient (∇ρ). The RDG is a dimensionless quantity, and plotting it against the electron density allows for the characterization of various interaction types. jussieu.frresearchgate.net

In a typical RDG plot, distinct peaks at low electron density values signify non-covalent interactions. jussieu.fr The nature of these interactions can be determined by analyzing the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces): Indicated by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes): Associated with large positive values of sign(λ₂)ρ. researchgate.net

For this compound, RDG analysis would provide detailed insights into the intramolecular and intermolecular forces that govern its conformation and crystal packing. It can visually map the regions of hydrogen bonding, van der Waals interactions, and steric repulsion, which are fundamental to understanding its behavior in biological systems and as a material. researchgate.net This approach offers a powerful visual tool for interpreting the complex network of non-covalent forces that stabilize molecular structures. jussieu.fr

Molecular Docking and Simulation Studies

Computational Modeling of Ligand-Protein Interactions

Computational modeling, particularly molecular docking, is a cornerstone for studying how ligands like this compound interact with protein targets. nih.govnih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of numerous possible conformations. nih.gov

For derivatives of phenylpiperazine, molecular docking has been successfully applied to understand their interactions with various biological targets, including DNA topoisomerase (Topo II) and DNA itself. nih.gov These studies model the binding to reveal specific interactions that stabilize the ligand-protein complex. For example, docking simulations can identify key amino acid residues in the protein's binding pocket that form hydrogen bonds or engage in π-type interactions with the ligand. nih.gov The benzothiazine and phenylpiperazine rings in related compounds have been shown to be responsible for π-type interactions with aromatic amino acids in the binding domains of nucleic acids. nih.gov

The goal of this modeling is to gain a detailed understanding of the structural basis of molecular recognition, which is essential for rational drug design and for interpreting the molecule's biological activity. nih.gov

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies not only predict the binding pose but also estimate the binding affinity, often expressed as a scoring function or binding energy. This allows for the ranking of different ligands or different binding modes. For phenylpiperazine derivatives, computational studies have successfully predicted their ability to form stable complexes with biological targets. nih.gov

Docking simulations on a phenylpiperazine derivative, BS230, showed its ability to bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov The analysis of these predicted binding modes reveals specific molecular interactions that are crucial for affinity and selectivity.

The table below summarizes typical interactions observed in docking studies of phenylpiperazine derivatives with biological targets, as described in the literature.

| Compound Class | Biological Target | Key Predicted Interactions | Source |

| Phenylpiperazine Derivative (BS230) | DNA Minor Groove | Hydrogen bond with adenine (B156593) (DC21) | nih.gov |

| Phenylpiperazine Derivative (BS230) | DNA-Topo II Complex | Hydrogen bonds with Asp amino acid residues; π-type interactions involving the benzothiazine and phenylpiperazine rings. | nih.gov |

These predictions of binding modes and interactions provide a critical theoretical framework that helps explain the observed biological activity of these compounds and guides the design of new, more potent molecules.

Computational Methodology Validation and Comparative Studies with Experimental Data

The validation of computational methodologies is a critical step to ensure the reliability of theoretical predictions. For molecular docking and other simulation studies involving this compound and its analogs, validation is typically achieved by comparing the computational results with experimental data. nih.gov

One common validation approach is to correlate the predicted binding affinities from docking studies with experimentally measured biological activities, such as IC₅₀ values from cytotoxicity assays. For example, studies on phenylpiperazine derivatives have shown that the computational predictions are in good agreement with experimental results, where compounds predicted to bind strongly also exhibit high cytotoxic activity against cancer cell lines. nih.gov The derivative BS230, which showed the best antitumor activity in experiments, was also identified through molecular docking as having a strong binding ability to its target. nih.gov

Another validation method involves comparing the predicted binding pose of a ligand with its actual pose determined by experimental techniques like X-ray crystallography. The Root Mean Square Deviation (RMSD) between the docked conformation and the crystallographic structure is calculated, with a low RMSD value indicating a successful prediction. Furthermore, molecular dynamics (MD) simulations can be used to validate the stability of the docked complex over time, confirming that the predicted binding mode is energetically favorable and stable. nih.gov Such comparative studies are essential for refining computational models and building confidence in their predictive power for designing novel molecules. nih.govnih.gov

Biological Activity and Structure Activity Relationship Sar Studies of 2,6 Dimethyl 1 Phenylpiperazine and Its Derivatives

Enzyme Inhibition and Modulatory Activities

The unique structural features of 2,6-dimethyl-1-phenylpiperazine have made it a valuable scaffold in the development of various enzyme inhibitors. The piperazine (B1678402) ring, with its two nitrogen atoms, and the attached phenyl and dimethyl groups, provide a template that can be modified to achieve specific inhibitory actions.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX) Inhibition

Derivatives of the phenylpiperazine structure have been investigated for their potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory process. For instance, heteroaryl-phenyl-substituted pyrazole (B372694) derivatives have been identified as highly selective COX-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies on these compounds led to the discovery of a derivative demonstrating a canine whole blood COX-2 inhibitory IC50 of 12 nM and a COX-1/COX-2 selectivity ratio greater than 4000-fold. nih.gov

Cholinesterase (AChE, BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical approach in the management of neurodegenerative diseases. Piperazine derivatives have shown promise in this area. researchgate.net For example, a series of sulfamide (B24259) and phenolic sulfamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory properties. inrae.fr Some of these compounds inhibited AChE and BChE in the low nanomolar range. inrae.fr Specifically, khellactone (B107364) coumarin (B35378) derivatives isolated from Peucedanum japonicum Thurnberg have demonstrated potent and selective inhibition of AChE and BChE, with some compounds exhibiting mixed-type reversible inhibition. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds with the active sites of the enzymes. nih.gov

Glycosidase (α-Glucosidase) Inhibition

α-Glucosidase inhibitors are important in the management of type 2 diabetes. nih.govnih.gov The piperazine scaffold has been incorporated into various molecular designs to target this enzyme. nih.govnih.gov A series of pyrimidinyl-piperazine carboxamide derivatives with a chiral center were synthesized and showed significant inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov One compound with an S-configuration at the chiral center was identified as the most potent, with an IC50 value of 0.44 µM, and it exhibited competitive inhibition. nih.gov Similarly, certain N-phenylphthalimide derivatives have been found to be potent, competitive inhibitors of yeast α-glucosidase. nih.gov The pyrazole scaffold has also been explored, with pyrazole-based heterocyclic compounds emerging as a promising class of α-glucosidase inhibitors. nih.gov

Pim-1 Kinase Inhibition Studies

Pim-1 kinase is a serine/threonine kinase that plays a role in cancer development, making it an attractive target for anticancer drug discovery. vensel.org While direct studies on this compound are limited, related structures have shown activity. For instance, the design and synthesis of 2,6-disubstituted pyrazine (B50134) derivatives led to the identification of compounds with potent PIM kinase activity. nih.gov Additionally, a cell-permeable thiazolidinedione compound has been identified as a potent, ATP-competitive inhibitor of Pim-1 and Pim-2 kinases. sigmaaldrich.comsigmaaldrich.com

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is linked to various cancers. nih.govresearchgate.net The 2,6-dimethylpiperazine (B42777) group has been a key structural feature in the development of potent FGFR inhibitors. nih.gov Structure-guided design has led to the development of compounds that potently inhibit FGFR2 and FGFR3 while showing selectivity against FGFR1 and FGFR4. nih.gov For example, one lead compound with a cis-2,6-dimethylpiperazine (B139716) group potently inhibited FGFR2 and FGFR3 with IC50 values of 5.2 nM and 5.6 nM, respectively. nih.gov The development of selective FGFR inhibitors is challenging due to the high homology within the FGFR family. nih.gov

| Compound/Series | Target | IC50 | Selectivity | Reference |

| Heteroaryl-phenyl-substituted pyrazole | COX-2 | 12 nM (canine) | >4000-fold vs COX-1 | nih.gov |

| Pyrimidinyl-piperazine carboxamide (Compound 21c) | α-Glucosidase | 0.44 µM | - | nih.gov |

| Compound with cis-2,6-dimethylpiperazine | FGFR2 | 5.2 nM | Favorable vs FGFR1/4 | nih.gov |

| Compound with cis-2,6-dimethylpiperazine | FGFR3 | 5.6 nM | Favorable vs FGFR1/4 | nih.gov |

Other Enzyme Target Modulations

The versatile nature of the phenylpiperazine scaffold has led to its exploration against a variety of other enzyme targets.

Carbamoyl Phosphate Synthetase 1 (CPS1): Starting from a high-throughput screening hit, structure-based drug design led to the discovery of a potent allosteric inhibitor of CPS1 containing a (2R,6R)-2,6-dimethylpiperazine core. nih.gov The final compound demonstrated an IC50 of 66 nM in a biochemical assay and 240 nM in a cellular assay. nih.gov A cocrystal structure revealed that the 2,6-dimethylpiperazine core adopts a specific conformation that is crucial for optimal interactions within an allosteric pocket. nih.gov

Epidermal Growth Factor Receptor (EGFR): A series of novel phenylpiperazine derivatives have been discovered as inhibitors of EGFR tyrosine kinase, a key target in oncology. nih.govnih.gov

Insulin-like Growth Factor 1-Receptor (IGF-1R): Phenylpiperazine derivatives have also been designed and synthesized as IGF-1R inhibitors, showing potent antiproliferative properties in cancer cell lines. nih.gov

c-Jun N-terminal Kinase (JNK): A novel series of piperazine amides were developed as pan-JNK inhibitors, which are potential therapeutic targets for neurodegenerative diseases. nih.gov

mTORC1: Quantitative structure-activity relationship (QSAR) studies have been conducted on piperazine derivatives to discover more efficient inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial target in cancer therapy. mdpi.com

Neurotransmitter Receptor Interaction and Modulation Studies

The interaction of this compound derivatives with various neurotransmitter receptors is a key area of investigation, revealing a complex profile of agonistic and antagonistic activities that are highly dependent on the specific structural features of the molecules.

Serotonin (B10506) Receptor (5-HT1A, 5-HT3) Agonism and Antagonism

Phenylpiperazine derivatives are well-known for their significant affinity for serotonin receptors. The substitution pattern on both the phenyl and piperazine rings plays a crucial role in modulating their activity at different 5-HT receptor subtypes.

Structure-activity relationship (SAR) studies have shown that 1-arylpiperazines can exhibit high affinity for the 5-HT1A receptor. For instance, derivatives of 1-(2,3-dimethylphenyl)-piperazine have been identified as potent competitors at both D-2 and 5-HT1A receptors. nih.gov The presence of methyl groups on the phenyl ring, such as in the 2,3-dimethylphenyl configuration, contributes significantly to this high affinity. nih.gov While direct data for this compound is limited, the established SAR suggests that the dimethyl substitution pattern is a key determinant of its interaction with the 5-HT1A receptor.

Furthermore, the nature of the substituent on the phenyl ring can dictate whether the compound acts as an agonist or an antagonist. For example, m-trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (mCPP) have been shown to be agonists at the 5-HT1c receptor, while 1-(1-naphthyl)-piperazine (1-NP) acts as a pure antagonist.

Regarding the 5-HT3 receptor, which is a ligand-gated ion channel, its antagonists are primarily used as antiemetics. nih.gov The interaction of phenylpiperazine derivatives with this receptor is also of interest. While specific studies on this compound are not prevalent, the general class of selective serotonin 5-HT3 receptor antagonists plays a crucial role in blocking serotonin's effects in the gastrointestinal tract and the central nervous system's chemoreceptor trigger zone. nih.gov

Table 1: Interaction of Phenylpiperazine Derivatives with Serotonin Receptors

| Compound/Derivative Class | Receptor Subtype | Activity | Reference |

|---|---|---|---|

| 1-(2,3-dimethylphenyl)-piperazine derivatives | 5-HT1A | High affinity competitor | nih.gov |

| m-Trifluoromethylphenylpiperazine (TFMPP) | 5-HT1c | Agonist | Not specified |

| m-Chlorophenylpiperazine (mCPP) | 5-HT1c | Agonist | Not specified |

| 1-(1-Naphthyl)-piperazine (1-NP) | 5-HT1c | Antagonist | Not specified |

| Selective 5-HT3 Antagonists | 5-HT3 | Antagonist | nih.gov |

Adrenoreceptor (α1, α2, β1) Antagonistic Properties

Phenylpiperazine derivatives have been widely investigated for their antagonistic effects on adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes. nih.govgoogle.comnih.govdrugbank.comdrugbank.com

The α1-adrenergic receptors, which are G protein-coupled receptors, are important targets for the treatment of conditions like hypertension and benign prostatic hyperplasia. nih.govnih.gov Phenylpiperazine derivatives have shown significant α1-adrenoceptor antagonistic activity. For instance, a series of phenylpiperazine derivatives of hydantoin (B18101) were found to have high affinity for α1-adrenoceptors. nih.gov The structural features of these derivatives, including the nature of the linker and substituents on the phenyl ring, are critical for their affinity and selectivity towards different α1-AR subtypes (α1A, α1B, α1D). nih.gov While direct data on this compound is not available, the general class of N-phenylpiperazine antagonists is known to interact with these receptors. google.com

Regarding α2-adrenergic receptors, antagonists like idazoxan (B1206943) have been studied for their potential therapeutic effects. nih.gov The α2-adrenergic receptor antagonist atipamezole (B1667673) has shown high selectivity for α2-receptors over α1-receptors. tocris.com The interaction of phenylpiperazine derivatives with α2-receptors is an area of ongoing research. nih.gov

Information on the direct interaction of this compound with β1-adrenergic receptors is scarce in the available literature. These receptors are primarily located in the heart and are targets for beta-blockers used in cardiovascular diseases.

Table 2: Adrenoreceptor Antagonistic Properties of Phenylpiperazine Derivatives

| Compound/Derivative Class | Receptor Subtype | Activity | Reference |

|---|---|---|---|

| Phenylpiperazine hydantoin derivatives | α1 | High affinity antagonists | nih.gov |

| N-Phenylpiperazine antagonists | α1 | Antagonist | google.com |

| Idazoxan | α2 | Antagonist | nih.gov |

| Atipamezole | α2 | Selective antagonist | tocris.com |

Dopamine (B1211576) Receptor (D2/D3) Antagonism

The dopamine D2 and D3 receptors are key targets for antipsychotic medications. Phenylpiperazine derivatives have been extensively studied for their ability to modulate these receptors. nih.govnih.gov

Structure-activity relationship studies have revealed that derivatives of 1-(2,3-dimethylphenyl)-piperazine exhibit high affinity for D2 receptors. nih.gov This suggests that the dimethylphenyl moiety is a favorable structural feature for D2 receptor binding. The development of selective D2 versus D3 receptor antagonists is a significant area of research, as it may lead to treatments with fewer side effects. nih.govacs.org For example, some N-phenylpiperazine analogs have been shown to bind selectively to the D3 receptor over the D2 receptor. nih.gov The combination of D2/D3 receptor antagonism with 5-HT1A receptor agonism is a strategy employed in the development of atypical antipsychotics. nih.gov

Table 3: Dopamine Receptor Antagonism of Phenylpiperazine Derivatives

| Compound/Derivative Class | Receptor Subtype | Activity | Reference |

|---|---|---|---|

| 1-(2,3-dimethylphenyl)-piperazine derivatives | D2 | High affinity | nih.gov |

| N-Phenylpiperazine analogs | D3 vs. D2 | Selective binding | nih.gov |

| F15063 (a benzofurane derivative) | D2/D3 | Antagonist | nih.gov |

Antimicrobial and Antibacterial Activity Investigations

In addition to their effects on the central nervous system, derivatives of this compound have been explored for their potential as antimicrobial agents.

Direct Antimicrobial Properties against Bacterial Strains

Several studies have demonstrated the antimicrobial activity of phenylpiperazine derivatives against a range of bacterial strains. The effectiveness of these compounds often depends on the specific substitutions on the phenylpiperazine core. For instance, certain meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have shown varying levels of activity against Gram-positive and Gram-negative bacteria.

Efflux Pump Inhibitory (EPI) Potency (e.g., Msr(A) in Staphylococcus epidermidis)

A significant aspect of the antimicrobial research on phenylpiperazine derivatives is their ability to act as efflux pump inhibitors (EPIs). Bacterial efflux pumps are a major mechanism of antibiotic resistance, as they actively transport antibiotics out of the bacterial cell. By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics.

A study on phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives identified them as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis. The Msr(A) pump is responsible for resistance to macrolide antibiotics. The study found that a 2,4-dichlorobenzyl-hydantoin derivative was a particularly potent EPI, inhibiting the efflux activity at a low concentration. This highlights the potential of phenylpiperazine derivatives to be used as adjuvants in antibiotic therapy to combat resistant bacterial infections.

Table 4: Antimicrobial and Efflux Pump Inhibitory Activity

| Compound/Derivative Class | Activity | Target/Strain | Reference |

|---|---|---|---|

| Phenylpiperazine 5,5-dimethylhydantoin derivatives | Efflux Pump Inhibitor (EPI) | Msr(A) in Staphylococcus epidermidis | Not specified |

| 2,4-dichlorobenzyl-hydantoin derivative | Potent EPI | Msr(A) in Staphylococcus epidermidis | Not specified |

Anticancer and Antiproliferative Activity Research

Arylpiperazine derivatives have garnered considerable attention in cancer research due to their potential as scaffolds for the development of new anticancer agents. nih.govmdpi.com These compounds have demonstrated cytotoxic effects against various cancer cell lines, interacting with multiple molecular targets involved in cancer pathogenesis. nih.gov

Derivatives of 1-phenylpiperazine (B188723) have been the subject of numerous studies to evaluate their cytotoxic potential against a panel of human cancer cell lines. Research has shown that these compounds exhibit a range of activities, with some demonstrating significant potency. For instance, a series of newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine (B94841) nucleobase analogs were tested for their in vitro anticancer activity. nih.gov Compounds bearing certain substitutions on the phenyl ring displayed notable cytotoxic effects on liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. nih.gov

In one study, a benzhydrylpiperazine derivative with a 4-Cl substitution on the terminal phenyl ring demonstrated anti-cancer potential against A549 (lung), COLO-205 (colon), and MIA-PA-CA-2 (pancreas) human cancer cell lines. nih.gov Another study on arylpiperazine derivatives highlighted that a compound with a phenyl ring substituted at the 4-position of the piperazine ring showed strong cytotoxic activity against LNCaP prostate cancer cells. nih.gov

The following table summarizes the cytotoxic activities of some phenylpiperazine derivatives from various studies.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 6-(4-(4-Bromophenyl)sulfonylpiperazin-1-yl)-9-cyclopentyl-9H-purine | HCT116 | 8.4 | nih.gov |

| 6-(4-(4-Fluorophenyl)sulfonylpiperazin-1-yl)-9-cyclopentyl-9H-purine | MCF7 | 5.2 | nih.gov |

| 6-(4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl)-9-cyclopentyl-9H-purine | Huh7 | 7.1 | nih.gov |

| Benzhydrylpiperazine derivative (9d) | A549 | - | nih.gov |

| Benzhydrylpiperazine derivative (9d) | COLO-205 | - | nih.gov |

| Benzhydrylpiperazine derivative (9d) | MIA-PA-CA-2 | - | nih.gov |

| Phenylpiperazine derivative | LNCaP | 3.67 | nih.gov |

It is important to note that while these studies provide valuable insights into the anticancer potential of the broader phenylpiperazine class, specific data on the cytotoxic activity of this compound against this comprehensive panel of cell lines is not extensively detailed in the reviewed literature. However, the existing data strongly supports the rationale for further investigation into its specific activities.

One of the key mechanisms through which phenylpiperazine derivatives may exert their anticancer effects is through the inhibition of topoisomerase II (Topo II). nih.gov Topo II is a crucial enzyme involved in resolving the topological challenges of DNA during replication and other cellular processes. nih.gov Compounds that interfere with the function of this enzyme can be categorized as either inhibitors or poisons. nih.gov Topoisomerase poisons stabilize the Topo-DNA complex, leading to DNA strand breaks and subsequent apoptosis. nih.gov

Several studies have suggested that piperazine derivatives can act as Topoisomerase II inhibitors. nih.gov For example, the rational design of new phenylpiperazine derivatives of 1,2-benzothiazine was based on the structures of known Topo II inhibitors. nih.gov Molecular docking studies of these derivatives have indicated their ability to bind to the DNA-Topo II complex. nih.gov The benzothiazine and phenylpiperazine rings are thought to be responsible for interactions with amino acids in the nucleic acid binding domain of the enzyme. nih.gov While direct evidence for this compound is pending, the established activity of related compounds suggests that Topo II inhibition is a plausible mechanism for its potential anticancer effects.

Antioxidant Activity Evaluation

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. nih.govmdpi.com The antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives have been investigated, with promising results for a compound bearing a 2,6-dimethyl substitution. nih.gov

In a study measuring antioxidant activity in human venous blood samples, 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine was found to be one of the most promising compounds. nih.gov This derivative significantly increased the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme, and also enhanced the total antioxidant capacity (TAC) of plasma. nih.gov

The table below presents the observed antioxidant effects of this derivative.

| Compound | Concentration Range (mol/L) | Effect on SOD Activity | Effect on Total Antioxidant Capacity (TAC) | Reference |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | 10⁻⁸ to 10⁻⁴ | Increased | Increased | nih.gov |

These findings indicate that the 2,6-dimethyl substitution on the phenoxyethyl moiety contributes positively to the antioxidant properties of the piperazine derivative.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 1-phenylpiperazine derivatives is significantly influenced by their structural features, including the nature and position of substituents on the phenyl ring, as well as steric and electronic factors.

Anticancer and Antiproliferative Activity: Structure-activity relationship (SAR) analyses have revealed several key trends for the anticancer activity of phenylpiperazine derivatives.

Substitution on the Phenyl Ring: The presence and nature of substituents on the phenyl ring are critical. For instance, in a series of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine derivatives, compounds with fluoro, bromo, and methoxy (B1213986) groups at the para-position of the phenyl ring exhibited potent cytotoxicity. nih.gov In another study, a chloro group at the para-position of the phenyl ring was found to be unfavorable for anticancer activity in a series of arylpiperazine derivatives targeting prostate cancer. mdpi.com Conversely, methyl or fluoro groups at the ortho-position on the phenyl group resulted in relatively strong cytotoxicity against LNCaP cells. mdpi.com

Steric Factors: The position of substituents can have a significant steric influence. The improved activity of ortho-substituted compounds compared to their para-substituted counterparts in some series suggests that steric hindrance or conformational effects may play a role in their interaction with biological targets. mdpi.com

Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents also impacts activity. The enhanced anti-inflammatory properties of some arylpiperazine derivatives have been attributed to the high electron-withdrawing properties of their pharmacophores. nih.gov

Antioxidant Activity: In the context of antioxidant activity, SAR analysis of 1-(phenoxyethyl)-piperazine derivatives has provided valuable insights.

Methyl Substitution: The presence of methyl groups on the phenoxy moiety appears to be beneficial for antioxidant properties. A derivative with two methyl groups (2,6-dimethyl) showed a significant increase in SOD activity, while a single methyl group at the 4-position increased the total antioxidant capacity. nih.gov

Halogen Substitution: The addition of a chlorine atom to the methyl-phenoxy moiety was found to decrease the antioxidant properties of the derivatives. nih.gov This suggests that electron-withdrawing halogen substituents may have a negative impact on the antioxidant potential of this class of compounds.

Future Directions and Emerging Research Avenues for 2,6 Dimethyl 1 Phenylpiperazine Research

Exploration of Multi-targeted Ligands for Complex Biological Pathways

The development of ligands that can simultaneously modulate multiple biological targets is a growing strategy for treating complex diseases like cancer. The 2,6-dimethyl-1-phenylpiperazine scaffold has been independently incorporated into inhibitors for distinct and critical cancer-related targets, including the Fibroblast Growth Factor Receptor 1 (FGFR1) and the Androgen Receptor (AR). tandfonline.comgoogle.com This presents a unique opportunity to explore the design of multi-targeted or polypharmacological agents.

Future research could focus on creating single molecules derived from this compound that are engineered to inhibit both AR and FGFR signaling pathways, both of which are implicated in prostate cancer progression. Furthermore, research into FGFR1 inhibitors has highlighted the need for selectivity against other kinases, such as EGFR, VEGFR, and PDGFR, to minimize off-target effects. tandfonline.com A future direction could involve intentionally designing derivatives with a specific, desired profile of dual or multi-kinase inhibition to tackle resistance mechanisms or synergistic pathways in various cancers.

Advanced Computational Design for De Novo Discovery of Novel this compound Based Compounds

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new drug candidates. The development of FGFR1 inhibitors has already successfully employed fragment-based virtual screening to identify promising leads. tandfonline.com This approach can be expanded significantly for the this compound core.

Future research will likely leverage advanced computational techniques, including:

Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives to the crystal structures of targets like FGFR1 and the AR ligand-binding domain. This can predict binding affinities and orientations, guiding the synthesis of the most promising candidates.

Pharmacophore Modeling: Creating models based on the known structural features required for activity at specific targets. These models can then be used to screen for new derivatives or design them from scratch (de novo design).

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing these higher-level computational methods to gain a more precise understanding of the electronic interactions between the ligand and the target protein, aiding in the fine-tuning of inhibitor potency and selectivity.

These in silico methods can dramatically reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

Integration of High-Throughput Screening and Omics Technologies for Target Identification and Mechanism Elucidation

While specific targets like AR and FGFR1 have been identified for certain this compound derivatives, the full biological activity profile of this chemical class remains largely unexplored. tandfonline.comgoogle.com High-Throughput Screening (HTS) provides a method to rapidly assess a large library of these compounds against a wide array of biological targets. Future HTS campaigns could screen libraries of novel analogues against panels of hundreds of different kinases, G-protein coupled receptors, and other enzyme classes to uncover entirely new therapeutic applications.

Furthermore, integrating "omics" technologies can provide a deeper understanding of the cellular effects of these compounds.

Chemoproteomics: This technique can be used to identify the direct protein targets of a this compound-based compound within a complex cellular lysate, helping to uncover its mechanism of action and any potential off-targets.

Transcriptomics (RNA-Seq) and Proteomics: Treating cancer cells with active compounds and analyzing the subsequent changes in gene and protein expression can reveal the downstream biological pathways being modulated. This is particularly relevant for compounds like AR inhibitors, which function as ligand-dependent transcription factors that control numerous genes. google.com

Development of Novel Analogues with Optimized Pharmacological Profiles and Selectivity

A primary goal of medicinal chemistry is to synthesize novel analogues of a lead compound to optimize its properties. Research has already demonstrated that modifications to the this compound core can yield potent and selective inhibitors.

For instance, in the development of FGFR1 inhibitors, a derivative of this compound showed potent activity. tandfonline.com The synthesis and evaluation of a series of related compounds provided valuable structure-activity relationship (SAR) data, showing how different substitutions impact inhibitory concentration.

| Compound | Structure Modification | IC50 for FGFR1 (nM) |

|---|---|---|

| 9o | N-ethyl-4-phenylpiperazine | 5.5 |

| 9v | (2S, 6R)-2,6-dimethyl-1-phenylpiperazine | 13.2 |

| 9y | N-methyl-4-phenylpiperazine | 10.2 |

| 9x | 1-benzyl-4-methylpiperazine | >1000 |

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | ↑ Yield above 90°C |

| Solvent Polarity | DMF > Toluene | Polar solvents favor SN2 |

| Catalyst (e.g., KCO) | 1.5 equiv. | Prevents side reactions |

Q. Table 2. Computational vs. Experimental Properties

| Property | B3LYP/6-31G(d,p) | Experimental |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.8 | N/A |

| Dipole Moment (D) | 2.3 | N/A |

| C-N Bond Length (Å) | 1.45 | 1.47 (XRD) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.